molecular formula C11H12N2O5 B3123101 4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid CAS No. 304481-12-7

4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid

Cat. No.: B3123101
CAS No.: 304481-12-7
M. Wt: 252.22 g/mol
InChI Key: LIEPDWIOCULTCM-UHFFFAOYSA-N
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Description

4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid is an organic compound that features both nitro and anilino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid typically involves multiple steps. One common route starts with the nitration of 2-methyl-3-nitroaniline, followed by a series of reactions to introduce the oxobutanoic acid moiety. The nitration process can be carried out using nitric acid and sulfuric acid under controlled conditions . Subsequent steps may involve acylation and other functional group transformations to achieve the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can produce various carboxylic acids or ketones .

Scientific Research Applications

4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical responses. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the anilino group can participate in hydrogen bonding and other interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-nitroaniline: A precursor in the synthesis of 4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid.

    4-Nitroaniline: Another nitroaniline derivative with different substitution patterns and properties.

    2-Nitroaniline: Similar in structure but with the nitro group in a different position, leading to different reactivity and applications.

Uniqueness

This compound is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its specific structure enables it to participate in a wide range of reactions and makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

4-(2-methyl-3-nitroanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-7-8(3-2-4-9(7)13(17)18)12-10(14)5-6-11(15)16/h2-4H,5-6H2,1H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEPDWIOCULTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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